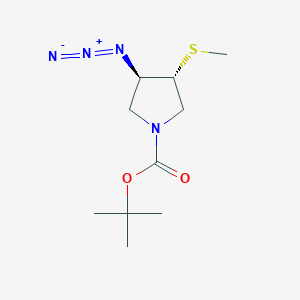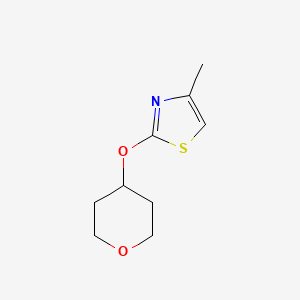
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide, also known as FCPR03, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FCPR03 is a small molecule that belongs to the class of benzamide derivatives and has been synthesized via a multi-step process.
Scientific Research Applications
Antitumor Activity
Benzamide derivatives, including compounds structurally related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide, have been investigated for their antitumor properties. One study found that MS-27-275, a synthetic inhibitor of histone deacetylase (HDA), exhibited marked in vivo antitumor activity against various human tumors. This compound inhibited human HDA, caused hyperacetylation of nuclear histones, and induced changes in the cell cycle distribution, leading to antitumor effects through HDA inhibition. This suggests a potential avenue for chemotherapy, especially for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Antipathogenic Properties
In another study, acylthiourea derivatives were synthesized and tested for their antipathogenic activity, showing significant effects especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. This highlights the potential of structurally similar benzamide derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Imaging Applications
Research into fluorine-18-labeled derivatives of WAY 100635, which are structurally analogous to the subject compound, has provided insights into their application in imaging serotonin 1A receptors in the brain using positron emission tomography (PET). These studies suggest the utility of fluorine-containing benzamide analogs in assessing dynamic changes in serotonin levels and receptor distribution, potentially useful in neuropsychiatric disorder research and drug development (Lang et al., 1999).
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-15-8-6-14(7-9-15)17(10-11-17)12-19-16(20)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKZFDMLHCEHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)
![1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2719678.png)






![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)



![2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2719697.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)